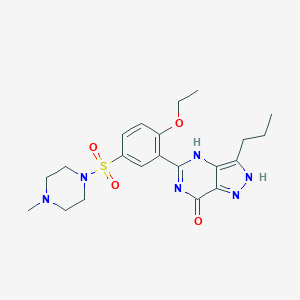

Pyrazole N-Demethyl Sildenafil

Descripción

Contextualization within PDE5 Inhibitor Research Landscape

Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that block the degradative action of the PDE5 enzyme on cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgwikipedia.org This mechanism leads to the relaxation of smooth muscle and vasodilation, making these inhibitors effective in treating conditions like erectile dysfunction and pulmonary hypertension. wikipedia.orgphauk.org Sildenafil (B151), the most well-known PDE5 inhibitor, was initially developed for treating angina. wikipedia.orgukessays.com

The pyrazole (B372694) moiety is a key structural feature in many pharmacologically active compounds, including sildenafil. mdpi.comresearchgate.netderpharmachemica.com This five-membered heterocyclic ring system is known for its versatile biological activities and is a cornerstone in medicinal chemistry. mdpi.comacademicstrive.com Research into sildenafil analogs, including Pyrazole N-Demethyl Sildenafil, is crucial for several reasons. It helps in the discovery of new therapeutic agents, potentially with improved efficacy or side-effect profiles. cymitquimica.comtandfonline.com Furthermore, the study of these analogs is vital for developing analytical methods to detect and quantify them, which is particularly important in the context of counterfeit medicines and adulterated products. tandfonline.comresearchgate.net

For instance, research has explored the synthesis of various sildenafil analogs to evaluate their inhibitory effects on different enzymes, such as Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), highlighting the broader therapeutic potential of this class of compounds. medchemexpress.com

Role as a Sildenafil Metabolite and Analog

This compound is recognized both as a metabolite and an analog of sildenafil. cymitquimica.comscbt.com Metabolism of sildenafil in the human body occurs primarily in the liver through cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. drugbank.comresearchgate.net One of the principal metabolic pathways is N-demethylation, which results in the formation of N-desmethylsildenafil. drugbank.comnih.gov Another key pathway is pyrazole N-demethylation, leading to the formation of this compound. nih.gov

As a metabolite, this compound's presence and concentration in biological samples can provide insights into the pharmacokinetics of sildenafil. nih.gov Studies have shown that after oral administration, sildenafil is extensively metabolized, and its metabolites are excreted predominantly in the feces. drugbank.comnih.gov

As an analog, this compound shares the core pyrazolopyrimidinone (B8486647) structure of sildenafil but has undergone a modification where a methyl group is removed from the nitrogen atom of the pyrazole ring. cymitquimica.com This structural difference can alter its biological activity and pharmacokinetic properties compared to the parent compound. cymitquimica.com Research on such analogs is essential for understanding structure-activity relationships and for the synthesis of novel compounds with potentially different pharmacological profiles. tandfonline.commedchemexpress.com

Interactive Data Table: Key Characteristics of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 139755-95-6 | scbt.comsimsonpharma.comvivanls.com |

| Molecular Formula | C21H28N6O4S | cymitquimica.comscbt.comsimsonpharma.com |

| Molecular Weight | 460.55 g/mol | scbt.comsimsonpharma.comvivanls.com |

| Synonyms | Desmethylsildenafil, 1-[[3-(4,7-Dihydroxy-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methyl-piperazine | vivanls.comaoac.org |

Significance in Pharmaceutical and Forensic Science

The significance of this compound in pharmaceutical and forensic science is multifaceted.

In pharmaceutical science , this compound is crucial for several reasons:

Drug Metabolism Studies: As a metabolite, it is essential for understanding the metabolic fate of sildenafil, which is a critical aspect of drug development and clinical pharmacology. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: As an analog, it serves as a tool for researchers to investigate how structural modifications affect the potency and selectivity of PDE5 inhibitors. cymitquimica.commedchemexpress.com

Reference Standard: Pure this compound is used as a reference standard in the development and validation of analytical methods for quantifying sildenafil and its metabolites in biological matrices. medchemexpress.commedchemexpress.com Its deuterated form, this compound-d3, is particularly valuable as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accurate quantification. vulcanchem.comtlcstandards.comscbt.com

In forensic science , the detection and identification of this compound are important for:

Detecting Adulteration: Sildenafil and its unapproved analogs are frequently found as undeclared ingredients in so-called "herbal" supplements or counterfeit medicines. tandfonline.comresearchgate.netshimadzu-webapp.eu Analytical methods capable of identifying these compounds are necessary to protect public health. tandfonline.com

Toxicological Analysis: In postmortem investigations, particularly in cases like aviation accidents, toxicological analysis for drugs that could impair performance is standard procedure. govinfo.govnih.gov Methods to detect and quantify sildenafil and its metabolites, including this compound, are crucial for determining if the drug was present and potentially a contributing factor. govinfo.govnih.gov

Method Development: The development of robust and sensitive analytical techniques, such as LC-MS/MS, is a continuous effort in forensic toxicology. shimadzu-webapp.eunih.govnih.gov These methods are validated for their selectivity, linearity, accuracy, and precision in detecting compounds like this compound in complex biological samples. nih.govnih.gov

Interactive Data Table: Analytical Methods for Sildenafil and Metabolite Detection

| Analytical Technique | Application | Key Findings | Source |

|---|---|---|---|

| LC-MS/MS | Quantification in postmortem specimens | Highly selective and sensitive with a limit of detection of 1 ng/mL for sildenafil and its metabolite. | govinfo.gov |

| LC-MS/MS | Quantification in human blood plasma | The assay was selective, linear, accurate, and precise for sildenafil and its metabolites. | nih.gov |

| UPLC-ESI-QToF-MS | Identification of phototransformation products | Characterized photoproducts of sildenafil and its metabolite under simulated sunlight. | nih.gov |

| LC-ESI-MS | Estimation in plasma samples | A simple and accurate method with a linear range of 25.0 to 2000 ng/mL for sildenafil. | isca.me |

Structure

3D Structure

Propiedades

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJVUHMTFSCAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435176 | |

| Record name | Pyrazole N-Demethyl Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-95-6 | |

| Record name | Pyrazole N-demethyl sildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole N-Demethyl Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZOLE N-DEMETHYL SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1243M9SVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological and Biochemical Investigations of Pyrazole N Demethyl Sildenafil

In Vitro Studies of Phosphodiesterase (PDE) Inhibition

The compound Pyrazole (B372694) N-Demethyl Sildenafil (B151) is structurally related to sildenafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor. cymitquimica.com The N-demethylation of sildenafil results in its major metabolite, which has been a subject of pharmacological interest. nih.govdrugbank.com

PDE5 Selectivity and Potency Profiling

In vitro studies have demonstrated that Pyrazole N-Demethyl Sildenafil, also known as N-desmethylsildenafil, exhibits significant inhibitory activity against PDE5. nih.govdrugbank.com This metabolite retains a phosphodiesterase selectivity profile that is similar to its parent compound, sildenafil. drugbank.comprobes-drugs.org While it is a potent inhibitor, its in vitro potency for PDE5 is approximately 50% of that of sildenafil. nih.govdrugbank.comahajournals.org

Sildenafil itself is highly selective for PDE5. Its effect on PDE5 is significantly more potent than on other known phosphodiesterases. drugbank.com For instance, sildenafil has a 10-fold selectivity over PDE6, which is involved in the retinal phototransduction pathway, an 80-fold selectivity over PDE1, and over 700-fold selectivity over PDE2, 3, 4, 7, 8, 9, 10, and 11. drugbank.com Furthermore, sildenafil demonstrates a selectivity for PDE5 that is more than 4,000 times higher than for PDE3, an enzyme involved in cardiac contractility. The N-demethylated metabolite is understood to share a similar, though less potent, selectivity profile. drugbank.comprobes-drugs.org

One study noted that this compound showed 16% inhibition of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1) at a concentration of 100 µM. medchemexpress.com

Interactive Data Table: PDE Inhibition Profile

| Compound | Target | Potency/Inhibition | Selectivity Profile |

| This compound | PDE5 | Approx. 50% of Sildenafil's in vitro potency nih.govdrugbank.comahajournals.org | Similar to Sildenafil drugbank.comprobes-drugs.org |

| TbrPDEB1 | 16% inhibition at 100 µM medchemexpress.com | Not specified | |

| Sildenafil | PDE5 | IC50 of 3.5 nmol/L nih.gov | >10-fold vs PDE6, >80-fold vs PDE1, >700-fold vs PDE2, 3, 4, 7, 8, 9, 10, 11, >4000-fold vs PDE3 nih.govdrugbank.com |

Comparative Analysis with Sildenafil and Other PDE Inhibitors

In the context of other PDE inhibitors, sildenafil and its analogues are part of a class of compounds that have been extensively studied. tuwien.ac.at The development of new sildenafil analogues continues in the search for even more potent and selective PDE5 inhibitors. tuwien.ac.at

Structure-Activity Relationship (SAR) Studies Related to N-Demethylation

The N-demethylation of the piperazine (B1678402) ring in sildenafil to form this compound is a key metabolic step. nih.govnih.gov This structural modification leads to a reduction in PDE5 inhibitory potency by about half, indicating the importance of the N-methyl group for optimal activity. nih.govdrugbank.com The removal of the methyl group from the nitrogen atom in the piperazine ring likely alters the compound's binding affinity to the active site of the PDE5 enzyme. cymitquimica.com

The metabolism of sildenafil, including the N-demethylation process, is primarily carried out by the cytochrome P450 isoenzymes CYP3A4 (major route) and CYP2C9 (minor route) in the liver. drugbank.comnih.gov Studies using expressed human CYP enzymes have shown that both CYP3A4 and CYP2C9 have significant sildenafil N-demethylase activity. nih.gov

In Vivo Pharmacological Effects

The in vivo effects of this compound are intrinsically linked to its role as an active metabolite of sildenafil.

Vasodilatory Effects and Hemodynamic Impacts

Sildenafil and its N-demethylated metabolite exert vasodilatory effects by inhibiting PDE5, which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels in smooth muscle cells. nih.govdrugbank.com This results in smooth muscle relaxation and vasodilation in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature. drugbank.comnih.gov

Potential for Therapeutic Applications (e.g., Erectile Dysfunction, Pulmonary Hypertension)

The pharmacological activity of this compound contributes to the therapeutic efficacy of its parent compound, sildenafil. Sildenafil is a well-established treatment for erectile dysfunction and pulmonary arterial hypertension (PAH). nih.govdrugbank.com

In erectile dysfunction, the inhibition of PDE5 by sildenafil and its N-demethyl metabolite enhances the nitric oxide (NO)/cGMP signaling pathway, leading to increased blood flow to the penis upon sexual stimulation. drugbank.com

In pulmonary hypertension, the vasodilatory effect on the pulmonary vasculature reduces pulmonary blood pressure and vascular resistance. nih.govdrugbank.com Given that the N-demethyl metabolite contributes significantly to the total pharmacological effect, particularly in patients with PAH, its activity is relevant to the therapeutic success of sildenafil in this condition. drugbank.comprobes-drugs.org

Comparative Efficacy with Parent Compound Sildenafil

This compound is a known metabolite of Sildenafil, formed through one of the five principal metabolic pathways, which involves the demethylation of the nitrogen atom on the pyrazole ring. nih.gov This structural alteration, the removal of a methyl group from the pyrazole moiety, distinguishes it from both the parent compound, Sildenafil, and the main circulating metabolite, Piperazine N-Desmethyl Sildenafil. nih.govcymitquimica.com The modification is anticipated to alter its biological activity and pharmacokinetic profile relative to Sildenafil. cymitquimica.com

Direct comparative studies on the efficacy of this compound against human phosphodiesterase type 5 (PDE5), the primary target of Sildenafil, are not extensively detailed in available literature. However, research on its activity against other phosphodiesterase enzymes has been conducted. In one study, this compound was evaluated for its effect on Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), where it demonstrated 16% inhibition at a concentration of 100 µM. medchemexpress.commedchemexpress.com

Table 1: Comparison of Sildenafil and its N-Demethylated Metabolites

| Compound | Site of N-Demethylation | Reported PDE Inhibitory Activity |

|---|---|---|

| Sildenafil | N/A (Parent Compound) | Potent inhibitor of human PDE5 (IC₅₀ = 5.22 nM). medchemexpress.com |

| Piperazine N-Desmethyl Sildenafil | Piperazine Ring | Approx. 50% of Sildenafil's in vitro potency for human PDE5. drugbank.comresearchgate.net |

| This compound | Pyrazole Ring | 16% inhibition of Trypanosoma brucei PDEB1 at 100 µM. medchemexpress.commedchemexpress.com Data on human PDE5 is not specified. |

Molecular Mechanism of Action at a Subcellular Level

As a structural analog of Sildenafil, the molecular mechanism of this compound is presumed to involve the inhibition of phosphodiesterase enzymes. cymitquimica.comnih.gov The pyrazole ring is an integral part of its chemical structure and is recognized for contributing to the pharmacological properties of this class of compounds. cymitquimica.comresearchgate.net

The primary mechanism of Sildenafil involves potent and selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5). wikipedia.orgahajournals.org PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues. drugbank.comwikipedia.org By acting as a competitive binding agent for PDE5, Sildenafil prevents the breakdown of cGMP. wikipedia.org

Given its structural similarity, this compound is also expected to interact with PDE5. However, the N-demethylation on the pyrazole ring may alter its binding affinity and selectivity compared to Sildenafil. cymitquimica.com While Sildenafil is a highly potent inhibitor of human PDE5, specific inhibitory concentrations (IC₅₀) or binding constants for this compound on human PDE5 are not well-documented in the available research. cymitquimica.commedchemexpress.com The only specific data point relates to its modest inhibitory activity against a protozoan phosphodiesterase, TbrPDEB1. medchemexpress.com

Table 2: Reported Inhibitory Activity of this compound

| Enzyme Target | Concentration | Percent Inhibition |

|---|

The inhibition of PDE5 by compounds like Sildenafil initiates a well-defined downstream signaling cascade. The resulting increase in intracellular cGMP levels is the central event. drugbank.comwikipedia.org Elevated cGMP activates cGMP-dependent protein kinase (also known as PKG), which in turn phosphorylates multiple protein targets within smooth muscle cells. wikipedia.org

This phosphorylation cascade ultimately leads to a decrease in intracellular calcium concentrations and desensitizes contractile proteins to calcium. wikipedia.org The cumulative effect is smooth muscle relaxation and vasodilation. wikipedia.org Should this compound act as a PDE5 inhibitor, it would be expected to trigger this same pathway, leading to increased cGMP and subsequent cellular responses. However, specific studies confirming the downstream effects of this compound are lacking, and its influence on these cellular responses would be contingent on its actual potency as a PDE5 inhibitor. nih.govresearchgate.net

Metabolic and Pharmacokinetic Characterization of Pyrazole N Demethyl Sildenafil

Biotransformation Pathways

Sildenafil (B151) undergoes extensive metabolism in the body, primarily through pathways mediated by hepatic enzymes. nih.govnih.gov The biotransformation of sildenafil results in several metabolites, with the principal routes being N-demethylation, oxidation, and aliphatic hydroxylation. nih.govnih.govauctoresonline.orgtandfonline.com Five main metabolic pathways have been identified across various species: piperazine (B1678402) N-demethylation, pyrazole (B372694) N-demethylation, loss of a two-carbon fragment from the piperazine ring (N,N'-deethylation), oxidation of the piperazine ring, and aliphatic hydroxylation. nih.govtandfonline.comnih.gov Metabolism is the primary mechanism of clearance for sildenafil, as no unchanged drug is found in the excreta of humans. nih.govnih.govtandfonline.com

The N-demethylation of sildenafil is principally mediated by the cytochrome P450 (CYP) system in the liver. fda.gov The major route of metabolism is facilitated by the CYP3A4 isoenzyme, with a minor contribution from the CYP2C9 isoenzyme. auctoresonline.orgfda.govdrugbank.comwikipedia.orgnih.gov This process leads to the formation of the main circulating active metabolite, N-desmethylsildenafil (also known as UK-103,320). fda.govnih.govresearchgate.net

Experiments with expressed recombinant CYP enzymes confirmed that only CYP3A4 and CYP2C9 exhibit significant sildenafil N-demethylase activity. nih.govresearchgate.netnih.gov Kinetic studies have determined the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for these enzymes.

| Enzyme | Parameter | Value |

|---|---|---|

| CYP3A4 | Km (µM) | 221 |

| Vmax (pmol min-1 mg-1) | 65 | |

| CYP2C9 | Km (µM) | 27 |

| Vmax (pmol min-1 mg-1) | 78 |

Data sourced from studies on expressed human CYP enzymes. nih.gov

The primary metabolite, N-desmethylsildenafil, is itself subject to further metabolism. fda.govdrugbank.comnih.govmdpi.comprobes-drugs.org This subsequent metabolism follows similar pathways to the parent compound, including further oxidation. nih.govnih.govtandfonline.com Following oral administration of sildenafil, the piperazine N-desmethyl metabolite (N-desmethylsildenafil) and the piperazine N,N'-desethyl metabolites are major components found in plasma. nih.govtandfonline.comnih.gov The body of research confirms that N-desmethylsildenafil is an intermediate that is further cleared from the system. drugbank.comnih.govmdpi.comprobes-drugs.orgchemicalbook.in

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9) in N-Demethylation

In Vitro and In Vivo Pharmacokinetic Profiling

The pharmacokinetic properties of sildenafil and its N-desmethyl metabolite have been characterized in various preclinical and clinical studies.

Following oral administration, sildenafil is rapidly absorbed. auctoresonline.orgdrugbank.com The N-desmethyl metabolite is formed as a result of this first-pass metabolism in the gut wall and liver. researchgate.net Both sildenafil and its main circulating N-desmethyl metabolite are approximately 96% bound to plasma proteins. drugbank.comwikipedia.org This high degree of protein binding is independent of total drug concentrations. drugbank.com The volume of distribution for sildenafil is high (approximately 105 L), indicating extensive distribution into tissues. drugbank.comresearchgate.netnih.govmdpi.com Studies in various animal species showed a similar volume of distribution (1-2 L/kg in rodents), though it was higher in dogs (5.2 L/kg) due to lower plasma protein binding (84% vs. 94-96%). nih.govtandfonline.com

Systemic exposure (AUC) to the piperazine N-desmethyl metabolite is about 55% that of the parent compound after oral doses, while the N,N'-desethyl metabolite's AUC is 27% that of sildenafil. nih.govtandfonline.comnih.gov Sildenafil is cleared from the body with a total body clearance of 41 L/h in healthy volunteers. drugbank.comresearchgate.net Reduced clearance has been observed in elderly volunteers and in patients with severe renal or hepatic impairment, leading to higher plasma concentrations of both sildenafil and its N-desmethyl metabolite. drugbank.commdpi.comahajournals.org

The terminal half-life of the N-desmethyl metabolite of sildenafil is approximately 4 hours in humans. drugbank.comnih.govmdpi.comprobes-drugs.orgchemicalbook.in This is similar to the terminal phase half-life of the parent drug, which is about 3 to 5 hours. drugbank.com Pharmacokinetic studies across different species have revealed variations in elimination half-lives, which are largely determined by clearance rates.

| Species | Elimination Half-Life (h) |

|---|---|

| Mouse | 0.4 - 1.3 |

| Rat | 0.4 - 1.3 |

| Rabbit | 0.4 - 1.3 |

| Dog | 6.1 |

| Man | 3.7 |

Data reflects the half-life of the parent compound, sildenafil, which influences the presence and duration of its metabolites. High clearance in rodents leads to shorter half-lives, while moderate clearance in dogs and humans results in longer half-lives. nih.govtandfonline.com

Plasma Protein Binding Dynamics

Pyrazole N-Demethyl Sildenafil, the major circulating active metabolite of sildenafil, exhibits high affinity for plasma proteins. fda.govdrugbank.comfda.gov Both the metabolite and its parent compound, sildenafil, are approximately 96% bound to plasma proteins, primarily albumin. fda.govfda.goveuropa.eu This extensive binding is a critical determinant of the compound's pharmacokinetic profile, as only the unbound (free) fraction is available to exert pharmacological effects and undergo clearance. Research indicates that this protein binding is independent of the total drug concentration within the clinically relevant range. fda.govfda.govnih.gov

In healthy younger volunteers (18-45 years), this high degree of binding limits the volume of distribution. However, age-related physiological changes can alter these dynamics. In elderly individuals (65 years and over), there is a notable difference in plasma protein binding which results in a higher concentration of the free, unbound drug. drugbank.comeuropa.eu Specifically, the unbound fraction of this compound is significantly smaller in the elderly. nih.govnih.govcapes.gov.br This leads to an approximate 40% to 57% increase in the area under the curve (AUC) for the free metabolite compared to younger subjects, contributing to greater systemic exposure in the older population. drugbank.comfda.gov

Influence of Physiological and Pathological Conditions on Pharmacokinetics

The pharmacokinetic properties of this compound are significantly influenced by various physiological and pathological states, including age and the functional capacity of vital organs like the kidneys and liver. These conditions can alter the absorption, distribution, metabolism, and excretion of the parent drug, sildenafil, thereby directly impacting the plasma concentrations and exposure to its N-demethylated metabolite.

Age-Related Pharmacokinetic Alterations

Advancing age has a pronounced effect on the pharmacokinetics of this compound. Studies comparing healthy elderly male subjects (mean age 70 years) with younger healthy males (mean age 30 years) reveal a reduced clearance of sildenafil in the elderly. drugbank.comnih.govnih.govcapes.gov.br This diminished clearance results in substantially higher plasma concentrations of both sildenafil and its N-demethyl metabolite. drugbank.comeuropa.eu

In elderly volunteers, the AUC for this compound was approximately twice as high as that observed in younger men. nih.govnih.govcapes.gov.br Similarly, the maximum plasma concentration (Cmax) of the metabolite was 60-70% higher in the elderly group. nih.govnih.govcapes.gov.br The elimination half-life (t1/2) of the metabolite was also prolonged by about 2 hours in older individuals compared to their younger counterparts. nih.govnih.govcapes.gov.br These changes are attributed to age-related reductions in hepatic metabolism (primarily via the CYP3A4 enzyme system) and the previously mentioned differences in plasma protein binding, which result in a 40% higher concentration of free sildenafil and a 57% higher concentration of the free N-desmethyl metabolite. fda.goveuropa.eumdpi.com

Table 1: Age-Related Changes in Pharmacokinetic Parameters for this compound

| Parameter | Change in Elderly vs. Young Subjects | Reference |

|---|---|---|

| Area Under the Curve (AUC) | ~100% increase (doubled) | nih.govnih.govcapes.gov.br |

| Maximum Plasma Concentration (Cmax) | ~60-70% increase | nih.govnih.govcapes.gov.br |

| Elimination Half-Life (t1/2) | ~2 hours longer | nih.govnih.govcapes.gov.br |

| Free Metabolite AUC | ~57% increase | fda.gov |

Impact of Renal and Hepatic Impairment

Organ dysfunction, particularly of the kidneys and liver, significantly alters the pharmacokinetic profile of this compound.

Renal Impairment: The pharmacokinetics of the N-demethyl metabolite are notably affected by the degree of renal impairment. In studies with volunteers who had mild (creatinine clearance [CLcr] = 50-80 mL/min) to moderate (CLcr = 30-49 mL/min) renal impairment, the pharmacokinetics of a single oral dose were not significantly altered compared to healthy volunteers. fda.govfda.goveuropa.eu However, in individuals with severe renal impairment (CLcr < 30 mL/min), the clearance of sildenafil is reduced. fda.govfda.govmedcentral.com This leads to a substantial increase in exposure to its metabolite. The AUC for this compound was found to be increased by 126% to 200%, and the Cmax was increased by 73% to 79% in subjects with severe renal impairment compared to age-matched volunteers with normal renal function. europa.eumedcentral.com

Hepatic Impairment: Since sildenafil is cleared predominantly through hepatic metabolism, liver dysfunction has a marked impact on its pharmacokinetics and, consequently, on the levels of its metabolites. fda.govfda.gov In volunteers with mild to moderate hepatic cirrhosis (Child-Pugh Class A and B), the clearance of sildenafil was reduced, resulting in an 84% increase in AUC and a 47% increase in Cmax for the parent drug. fda.goveuropa.eu This reduced first-pass and systemic clearance of sildenafil directly affects the formation and subsequent metabolism of this compound, leading to prolonged exposure. nih.govnih.gov

Table 2: Impact of Organ Impairment on this compound Pharmacokinetics

| Condition | Parameter | Change vs. Healthy Volunteers | Reference |

|---|---|---|---|

| Severe Renal Impairment (CLcr < 30 mL/min) | AUC | 126% - 200% increase | europa.eumedcentral.com |

| Cmax | 73% - 79% increase | europa.eumedcentral.com | |

| Hepatic Cirrhosis (Child-Pugh A/B) - Parent Drug Data | Sildenafil AUC | 84% increase | fda.goveuropa.eu |

| Sildenafil Cmax | 47% increase | fda.goveuropa.eu |

Drug-Drug Interactions Affecting Metabolism

The metabolism of sildenafil to this compound is primarily mediated by the cytochrome P450 (CYP) isoenzyme 3A4 (major route) and, to a lesser extent, by CYP2C9 (minor route). fda.govdrugbank.comfda.gov Therefore, co-administration of drugs that inhibit these enzymes can significantly reduce sildenafil clearance, leading to increased plasma concentrations of the parent drug and altered exposure to the metabolite.

Furthermore, certain medications can specifically increase the exposure to the metabolite itself. For example, the AUC of this compound was found to be increased by 62% when administered with loop and potassium-sparing diuretics and by 102% with non-specific beta-blockers. fda.gov Conversely, in vitro studies have shown that this compound is a weak inhibitor of P450 isozymes and is not expected to cause clinically significant interactions with other drugs at typical plasma concentrations. fda.gov

Analytical Chemistry and Detection of Pyrazole N Demethyl Sildenafil

Chromatographic Method Development and Validation

Chromatographic methods are the cornerstone for the analysis of sildenafil (B151) and its metabolites in complex matrices. These techniques offer the high selectivity and sensitivity required to differentiate and quantify structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sildenafil and its metabolites. researchgate.net When coupled with Ultraviolet (UV) detection, it provides a reliable method for quantification, although it may lack the high specificity of mass spectrometry, potentially posing challenges in resolving the parent drug from its metabolites without optimal chromatographic separation. researchgate.netufs.ac.za For instance, some HPLC-UV methods have been developed for the simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma. researchgate.net In one such method applied to post-mortem human blood samples, the limits of detection and quantitation were 5.0 ng/mL and 10.0 ng/mL, respectively. researchgate.net

Electrochemical detection offers an alternative with high sensitivity. A method employing HPLC with electrochemical detection was developed for the simultaneous determination of sildenafil and its N-desmethyl metabolite in human plasma. researchgate.net This method achieved a limit of quantitation (LOQ) of 8.675 ng/mL for N-desmethyl sildenafil using a C8 stationary phase and an applied potential of +1.20 V. researchgate.net The technique demonstrated high precision and accuracy with no interference from endogenous plasma components. researchgate.net Another study utilized a modified glassy carbon electrode as an electrochemical sensor for sildenafil citrate (B86180), demonstrating its efficiency for quantitative determination. scielo.br

Table 1: HPLC Methods for Sildenafil Metabolite Analysis

| Analytical Technique | Detector | Analyte | Mobile Phase | Stationary Phase | LOQ | Reference |

|---|---|---|---|---|---|---|

| HPLC | Electrochemical | N-desmethyl sildenafil | Acetonitrile (B52724), methanol, phosphate (B84403) buffer (0.05 M) (18.5:34.5:47.0, v/v/v), pH 7.68 | C8 (150 mm x 4.6 mm), 5 µm | 8.675 ng/mL | researchgate.net |

| HPLC | UV | Sildenafil & N-desmethyl sildenafil | Not Specified | C18 reverse-phase | 10 ng/mL | mdpi.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the precise and reliable quantification of sildenafil and its metabolites due to its superior sensitivity, selectivity, and speed. researchgate.netitmedicalteam.pl Numerous LC-MS/MS methods have been developed and validated for the simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma. researchgate.netrsc.org These methods often utilize a C18 column for chromatographic separation and multiple reaction monitoring (MRM) mode for detection, which ensures high specificity by monitoring unique precursor-to-product ion transitions for each analyte. researchgate.netresearchgate.netrsc.org For example, a common transition monitored for N-desmethyl sildenafil is m/z 461.3 → 283.4. rsc.org These methods can achieve very low limits of quantification, often in the sub-ng/mL range, making them suitable for pharmacokinetic studies. researchgate.netgovinfo.gov

Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. researchgate.net When coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS), it becomes a powerful tool for both quantification and structural elucidation of unknown metabolites. researchgate.net This technique provides accurate mass measurements, which aids in proposing plausible chemical structures for transformation products. researchgate.net UPLC-QToF-MS has been successfully used to identify phototransformation products of sildenafil and N-demethylsildenafil, revealing that the piperazine (B1678402) ring is the primary site of photodegradation. researchgate.net

Table 2: LC-MS/MS and UPLC-QToF-MS Method Parameters

| Technique | Analyte(s) | Column | Mobile Phase | Ion Transition (m/z) | LOQ | Reference |

|---|---|---|---|---|---|---|

| LC-MS/MS | Sildenafil, N-desmethyl sildenafil | Zorbax SB C18, 4.6 × 75 mm, 3.5 µm | 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (5/95 v/v) | 461.3 → 283.4 (N-desmethyl) | 0.5 ng/mL (N-desmethyl) | rsc.org |

| UPLC-MS/MS | Sildenafil, N-desmethyl sildenafil | C18 column | Water (0.01% formic acid) and Acetonitrile:Methanol (1:1, 0.01% formic acid) | 461.4 → 283.2 (N-desmethyl) | Not Specified | researchgate.net |

| UPLC-MS/MS | Sildenafil, N-desmethyl sildenafil | Not Specified | Not Specified | Not Specified | 0.800 ng/mL (N-desmethyl) | nih.gov |

| LC/MS/MS | Sildenafil, UK-103,320 (N-desmethyl) | Not Specified | Not Specified | Not Specified | 4 ng/mL (UK-103,320) | govinfo.gov |

The use of an appropriate internal standard (IS) is crucial for accurate quantification in bioanalytical methods, as it compensates for variations in sample preparation and instrument response. Isotopically labeled compounds are considered the gold standard for use as internal standards in mass spectrometry-based assays because they co-elute with the analyte and have nearly identical chemical and physical properties, but are distinguishable by their mass. vulcanchem.com

For the analysis of sildenafil and its metabolites, deuterated analogs such as sildenafil-d8 (B126156) and N-desmethyl sildenafil-d8 are commonly employed. researchgate.netrsc.org Specifically for the pyrazole (B372694) N-demethylated metabolite, Pyrazole N-Demethyl Sildenafil-d3 is available as an internal standard. sigmaaldrich.commedchemexpress.com The use of these deuterated standards, such as this compound-d3, is recommended to mitigate matrix effects and improve the specificity and accuracy of LC-MS/MS assays. vulcanchem.com By spiking samples with a known concentration of the deuterated IS prior to extraction, reliable quantification can be achieved through isotope dilution techniques. vulcanchem.com The synthesis of these standards ensures high isotopic purity (>98%), which is verified by techniques like NMR and high-resolution mass spectrometry (HRMS) to prevent analytical inaccuracies. vulcanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UPLC-QToF-MS)

Sample Preparation Techniques for Biological and Environmental Matrices

Effective sample preparation is a critical step to remove interferences from complex matrices like plasma, blood, or environmental samples, thereby improving the accuracy and robustness of the analytical method.

Liquid-liquid extraction (LLE) is a conventional and effective technique used to isolate sildenafil and its metabolites from biological fluids. researchgate.net This method involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. Various solvents, including ethyl acetate, diethyl ether, and dichloromethane (B109758), have been utilized for this purpose. researchgate.netitmedicalteam.plnih.gov LLE can provide a clean extract and is considered a simple, practical, and quantitative sample processing method. researchgate.netitmedicalteam.pl

Solid-phase extraction (SPE) is another widely used technique that often yields cleaner extracts compared to LLE, which is particularly important for methods using UV detection. ufs.ac.zaresearchgate.net SPE involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes. After washing away interfering components, the analytes are eluted with a small volume of solvent. govinfo.gov Both LLE and SPE have been successfully applied in methods for the determination of sildenafil and its N-desmethyl metabolite in human plasma and postmortem specimens. rsc.orggovinfo.govnih.gov

Protein precipitation (PPT) is a straightforward, rapid, and economical sample preparation strategy, especially for high-throughput analysis. researchgate.net This technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. researchgate.netresearchgate.netnih.gov After centrifugation to remove the solid protein mass, the supernatant containing the analytes can be directly injected into the LC system or further processed. nih.gov This approach is often favored in LC-MS/MS methods where the high selectivity of the detector can tolerate the relatively less clean extracts compared to LLE or SPE. researchgate.netnih.gov

Table 3: Compound Names

| Compound Name |

|---|

| Sildenafil |

| This compound |

| N-desmethyl sildenafil |

| UK-103,320 |

| This compound-d3 |

| Sildenafil-d8 |

| N-desmethyl sildenafil-d8 |

| Acetonitrile |

| Methanol |

| Ethyl acetate |

| Diethyl ether |

| Dichloromethane |

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Quantitative Analysis and Limits of Detection/Quantitation

The quantitative analysis of this compound, a metabolite of sildenafil, is crucial in pharmacokinetic studies and for the detection of sildenafil in various matrices. fda.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a predominant technique for the simultaneous determination of sildenafil and its metabolites, including this compound. researchgate.netresearchgate.net

Several validated methods have established the limits of detection (LOD) and quantitation (LOQ) for this compound in different biological samples. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method demonstrated a lower limit of quantification (LLOQ) of 0.5 ng/mL for N-desmethyl sildenafil in human plasma. researchgate.net Another study reported an LLOQ of 2.0 ng/mL for both sildenafil and its N-demethylated metabolite, UK-103,320, in human plasma using HPLC-ESI-MS/MS. researchgate.net In a separate study, the LOD and LOQ for sildenafil and its related compounds were determined to be three and ten times the noise level, respectively. researchgate.net

The use of deuterated internal standards, such as this compound-d3, is a common practice in quantitative analysis to improve accuracy and precision by correcting for matrix effects and variations in extraction efficiency. vulcanchem.compharmaffiliates.com This approach, using isotope dilution techniques with LC-MS/MS, has achieved LODs as low as 0.1 ng/mL in biological samples like plasma and urine. vulcanchem.com

The linearity of these analytical methods is typically established over a specific concentration range. For example, one method showed linearity for N-desmethyl sildenafil from 0.5 to 500.0 ng/mL with a high correlation coefficient (r² > 0.9987). researchgate.net Another validated method reported a linear range of 2.83-603.38 ng/mL for N-desmethyl sildenafil. researchgate.net

Table 1: Limits of Detection and Quantitation for this compound in Human Plasma

| Analytical Method | Matrix | LOD | LLOQ/LOQ | Linearity Range |

| UPLC-MS/MS | Human Plasma | 1.95 ng/mL researchgate.net | 3.9 ng/mL researchgate.net | 3.9 - 1000 ng/mL researchgate.net |

| LC-MS/MS | Human Plasma | 5.0 ng/mL researchgate.net | 10.0 ng/mL researchgate.net | 10 - 500 ng/mL researchgate.net |

| HPLC-ESI-MS/MS | Human Plasma | - | 2.0 ng/mL researchgate.net | - |

| LC-MS/MS | Human Plasma | - | 1.0 ng/mL researchgate.net | 1.0 - 1000 ng/mL (sildenafil), 0.5 - 500.0 ng/mL (N-desmethyl sildenafil) researchgate.net |

| LC-MS/MS with deuterated internal standard | Plasma/Urine | - | 0.1 ng/mL vulcanchem.com | - |

Stability Studies and Degradation Product Analysis

Understanding the stability of this compound and its degradation pathways is essential for accurate analytical measurements and for identifying potential impurities in pharmaceutical formulations.

Studies have shown that this compound is susceptible to photolysis, particularly under simulated solar radiation. researchgate.net The degradation process primarily affects the piperazine ring of the molecule. researchgate.net

When exposed to a Xenon lamp, which simulates natural sunlight, N-demethylsildenafil (DM-SDF) was found to generate six distinct photoproducts. researchgate.net The investigation, utilizing advanced analytical techniques like UPLC-ESI-QToF-MS and LC-APCI-QqQ-MS, revealed a progressive breakdown of the heterocyclic piperazine structure. researchgate.net

A key intermediate identified in the photolytic pathway is sulfonic acid, which is a formal product of sulfonamide hydrolysis. researchgate.net Two specific ion products detected during the photodegradation of a related compound were identified as 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo [4,3-d]pyrimidin-5-yl)-benzenesulfonic acid (DP-1) and likely 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo [4,3-d]pyrimidin-5-yl) benzenesulfinic acid (DP-2). researchgate.net These findings highlight the susceptibility of the piperazine ring to photolytic cleavage. researchgate.net

Table 2: Identified Photodegradation Products

| Degradation Condition | Parent Compound | Identified Products/Intermediates | Analytical Technique(s) |

| Simulated Solar Radiation (Xenon lamp) | N-demethylsildenafil (DM-SDF) | Six photoproducts resulting from the breakdown of the piperazine ring. researchgate.net | UPLC-ESI-QToF-MS, LC-APCI-QqQ-MS researchgate.net |

| Photodegradation | Sildenafil Analogue | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo [4,3-d]pyrimidin-5-yl)-benzenesulfonic acid (DP-1) researchgate.net | Mass Spectrometry researchgate.net |

| Photodegradation | Sildenafil Analogue | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo [4,3-d]pyrimidin-5-yl) benzenesulfinic acid (DP-2) researchgate.net | Mass Spectrometry researchgate.net |

Besides photolysis, other degradation mechanisms can lead to the formation of impurities. One such impurity is N-Nitroso this compound. alentris.org This compound, with the chemical name 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-nitroso-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, represents a potential nitrosamine (B1359907) impurity. alentris.org

Impurity profiling is a critical aspect of pharmaceutical quality control. Various related substances and potential impurities of sildenafil and its derivatives have been identified and are available as reference standards. pharmaffiliates.comaoac.org These include compounds resulting from modifications to different parts of the sildenafil molecule. The presence of such impurities needs to be monitored and controlled to ensure the safety and efficacy of the final drug product.

Metabolic pathways also contribute to the "degradation" or transformation of the parent drug in the body. The primary metabolic routes for sildenafil in various species include piperazine N-demethylation, pyrazole N-demethylation, loss of a two-carbon fragment from the piperazine ring (N,N'-deethylation), oxidation of the piperazine ring, and aliphatic hydroxylation. fda.govresearchgate.net These metabolic transformations can be considered a form of in-vivo degradation.

Role of Pyrazole N Demethyl Sildenafil in Impurity Profiling and Quality Control

Identification as a Process-Related Impurity in Sildenafil (B151) Synthesis

Pyrazole (B372694) N-Demethyl Sildenafil is recognized as a process-related impurity that can be formed during the synthesis of sildenafil. Process-related impurities are substances that originate from the manufacturing process, including starting materials, intermediates, or by-products from side reactions. The synthesis of sildenafil is a multi-step process, and the formation of Pyrazole N-Demethyl Sildenafil is linked to a specific step in this pathway.

The core structure of sildenafil features a pyrazolopyrimidinone (B8486647) system. A key step in building this core involves the N-methylation of a pyrazole precursor, often using a reagent like dimethyl sulfate (B86663). wikipedia.orgnewdrugapprovals.org If this methylation step is incomplete, or if there is a failure in the regioselective N-methylation of the pyrazole ring, the unmethylated precursor can be carried through the subsequent reaction steps. newdrugapprovals.org This leads to the formation of the final impurity, which is structurally identical to sildenafil except for the absence of the methyl group on the pyrazole ring. Therefore, its presence in the final API is a direct indicator of incomplete methylation during the synthesis.

Analytical studies of sildenafil citrate (B86180) have identified several process-related impurities, often designated by letters (e.g., Impurity-G). rjpbcs.com These impurities are detected and quantified using methods like high-performance liquid chromatography (HPLC). rjpbcs.com The presence of such impurities, even at levels of 0.10% to 0.15%, necessitates their identification and characterization to meet stringent regulatory requirements set by bodies like the International Conference on Harmonisation (ICH). rjpbcs.comnih.gov

Reference Standard Development for Analytical Purposes

To accurately identify and quantify any impurity in a drug substance, a pure reference standard of that impurity is required. This compound has been synthesized and characterized for this specific purpose. aquigenbio.comsimsonpharma.comclearsynth.com These reference standards are high-purity materials accompanied by a comprehensive Certificate of Analysis, which includes data from characterization techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. simsonpharma.comrjptonline.org

The availability of a well-characterized reference standard for this compound is essential for several analytical applications in pharmaceutical quality control:

Method Development and Validation: It is used to develop and validate analytical methods, such as HPLC, capable of separating the impurity from the main sildenafil peak and other potential impurities. aquigenbio.comclearsynth.comclearsynth.com This ensures the method is specific, accurate, and precise for quantifying the impurity.

Quality Control (QC) Testing: In routine QC analysis of sildenafil API batches, the reference standard is used to confirm the identity of the impurity peak in chromatograms and to accurately measure its concentration. aquigenbio.comclearsynth.com

Stability Studies: It helps in monitoring the potential degradation of the drug substance under various stress conditions, although this compound is primarily considered a process-related impurity rather than a degradant.

Commercial suppliers provide this compound specifically for use as a reference material in analytical and research settings, underscoring its importance in the pharmaceutical industry. aquigenbio.comclearsynth.comaoac.org

Regulatory Science Implications for Pharmaceutical Production

The identification and control of impurities like this compound have significant implications for regulatory science and pharmaceutical production. rjptonline.org International regulatory bodies, through guidelines such as those from the ICH, mandate strict limits on the levels of impurities in APIs. rjpbcs.comingentaconnect.com For known impurities, the acceptable level is typically less than 0.15%. rjpbcs.comnih.gov

The presence of this compound above the established qualification threshold requires manufacturers to characterize it and provide data to regulatory agencies. This is crucial for several reasons:

Patient Safety: Impurities may have their own pharmacological or toxicological profiles that could affect patient safety. nih.gov Controlling them ensures the drug product is safe for consumption.

Product Consistency: Strict control over the impurity profile ensures batch-to-batch consistency of the API, which is a cornerstone of Good Manufacturing Practices (GMP).

Regulatory Compliance: Meeting the impurity limits set by pharmacopeias and regulatory authorities is a prerequisite for obtaining and maintaining marketing authorization for a drug product. aquigenbio.comclearsynth.com The use of reference standards for impurities like this compound is critical for the documentation submitted in drug applications, such as Abbreviated New Drug Applications (ANDAs). aquigenbio.comclearsynth.comclearsynth.com

Studies comparing innovator products with generic versions sourced from the internet have shown that some generic products fail to meet quality standards, sometimes containing impurity levels that exceed ICH limits. nih.gov This highlights the importance of rigorous quality control and the role that monitoring specific impurities like this compound plays in safeguarding public health. nih.govrjptonline.org

Forensic and Toxicological Aspects of Pyrazole N Demethyl Sildenafil

Detection in Biological Specimens for Forensic Investigations

The detection of Pyrazole (B372694) N-Demethyl Sildenafil (B151) in biological specimens is a critical task in forensic investigations, often related to poisoning cases, drug-facilitated crimes, or the analysis of counterfeit pharmaceuticals. The methodologies employed are typically sophisticated analytical chemistry techniques capable of identifying and quantifying substances in complex biological matrices such as blood, urine, and tissue.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection of sildenafil and its metabolites, including Pyrazole N-Demethyl Sildenafil. nih.govd-nb.info This technique offers high sensitivity and selectivity, allowing for the unambiguous identification of the compound even at low concentrations. nih.gov The process generally involves an initial sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the target analyte from interfering substances in the biological matrix. researchgate.netnih.gov

In an LC-MS/MS analysis, the extracted compound is first separated from other components in the sample by the liquid chromatography system. Following separation, the compound is ionized and enters the mass spectrometer, where it is fragmented. The specific pattern of precursor and product ions serves as a molecular fingerprint, confirming the identity of the substance. researchgate.netnih.gov For quantitative purposes, a deuterated internal standard, such as this compound-d3, may be used to ensure accuracy by correcting for any loss of analyte during sample preparation and analysis. pharmaffiliates.com

Untargeted metabolomics approaches using high-resolution mass spectrometry (HR-MS) are also emerging as powerful tools in forensic toxicology. uzh.ch These methods can help identify known and even novel metabolites of drugs like sildenafil without prior suspicion, providing a more comprehensive metabolic profile in a given case. uzh.chnih.gov

Analytical Techniques for Detection:

| Analytical Technique | Purpose | Key Features |

| LC-MS/MS | Identification & Quantification | High sensitivity and specificity; considered the confirmatory method of choice. d-nb.infonih.gov |

| High-Pressure Liquid Chromatography (HPLC) with UV Detection | Screening & Quantification | Less specific than MS but can be used for initial screening and quantification at higher concentrations. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification & Quantification | Often requires derivatization for volatile compounds; used in general unknown screening. nih.gov |

| High-Resolution Mass Spectrometry (HR-MS) | Identification of Unknowns | Provides highly accurate mass measurements, aiding in the identification of novel metabolites and impurities. uzh.ch |

Interpretation of Concentrations in Postmortem and Clinical Samples

Interpreting the concentration of this compound in postmortem and clinical samples is complex and requires consideration of several factors. As a metabolite of sildenafil, its presence confirms exposure to the parent drug. nih.govresearchgate.net However, the specific concentration and its ratio to sildenafil can provide further insights into the timing of ingestion and individual metabolic differences.

The primary metabolic pathway for sildenafil is N-demethylation of the piperazine (B1678402) ring to form N-desmethylsildenafil, which retains about 50% of the pharmacological activity of the parent drug. nih.goveuropa.eudrugbank.com Pyrazole N-demethylation is another, less predominant, metabolic route. nih.govresearchgate.net Therefore, the concentration of this compound is typically expected to be lower than that of N-desmethylsildenafil.

In postmortem toxicology, the distribution of drugs and their metabolites can be affected by postmortem redistribution (PMR), a phenomenon where drug concentrations change in the blood and tissues after death. This makes the interpretation of single concentration values challenging. Therefore, toxicologists often analyze multiple specimen types (e.g., heart blood, peripheral blood, liver, urine) to get a clearer picture. researchgate.net

While specific fatal concentration levels for this compound are not established in the literature, data from sildenafil-related fatalities can provide context. In such cases, the concentrations of sildenafil and its primary metabolite are documented to aid in determining the cause of death, especially in individuals with pre-existing cardiovascular conditions. researchgate.netresearchgate.net The presence of any unapproved analogue or metabolite like this compound would be a significant finding, pointing towards the use of a non-regulated product. wikipedia.org

Reported Postmortem Concentrations of Sildenafil and its Primary Metabolite (N-desmethylsildenafil):

| Specimen | Sildenafil Concentration (ng/mL or pg/mg) | N-desmethylsildenafil Concentration (ng/mL) | Case Context | Source |

| Blood | 105 ng/mL | - | Fatal association with verapamil | nih.gov |

| Urine | 246 ng/mL | 143 ng/mL | Fatal association with verapamil | nih.gov |

| Bile | 1206 ng/mL | - | Fatal association with verapamil | nih.gov |

| Gastric Content | 754 ng/mL | - | Fatal association with verapamil | nih.gov |

| Hair | 177 pg/mg | - | Chronic use indicated | nih.gov |

| Femoral Blood | 32 - 87 ng/mL | - | Deaths related to sexual activity and non-prescription use | researchgate.netresearchgate.net |

Note: This table provides examples for sildenafil and its main metabolite, N-desmethylsildenafil, as specific case data for this compound concentrations are not widely available. The principles of interpretation, however, would be similar.

Relevance in Cases of Sildenafil Adulteration and Counterfeit Products

This compound is highly relevant in the forensic analysis of counterfeit and adulterated products marketed for erectile dysfunction. These illicit products are a major public health concern because they are manufactured without regulatory oversight, leading to products with inconsistent and dangerous compositions. nih.govcore.ac.uk

Analyses of counterfeit "Viagra" and other supposed herbal supplements have revealed a host of undeclared substances, including sildenafil itself, other approved phosphodiesterase type 5 (PDE5) inhibitors, and a wide array of unapproved structural analogues. newdrugapprovals.org this compound has been identified as one of these undeclared compounds in adulterated products. newdrugapprovals.org

Its presence can arise from two main scenarios:

Intentional Adulteration: It may be synthesized and added as an active ingredient to evade detection methods that specifically target sildenafil.

Synthesis Impurity: The manufacturing of sildenafil involves a multi-step chemical synthesis. mdpi.comresearchgate.net Illicit labs often use suboptimal or altered synthesis routes, which can lead to the formation of various by-products and impurities, including compounds like this compound. contently.com

The discovery of this compound in a supposedly "herbal" product is clear evidence of adulteration. In forensic investigations, identifying such compounds is crucial for prosecuting illegal manufacturers and for alerting the public to the dangers of these products. nih.govcontently.com Since these analogues and impurities have not undergone rigorous safety and efficacy testing, their pharmacological and toxicological profiles are largely unknown, posing unpredictable risks to consumers. nih.gov

Future Research Directions for Pyrazole N Demethyl Sildenafil

Advanced Computational Modeling (e.g., Molecular Dynamics, Docking Studies)

Computational modeling offers a powerful, resource-efficient approach to predict and understand the molecular interactions of Pyrazole (B372694) N-Demethyl Sildenafil (B151). Building on the computational drug-design protocols that were instrumental in the rational development of sildenafil, future studies can elucidate the specific binding characteristics of this analogue. nih.gov

Molecular Docking: Docking simulations are essential to predict the binding affinity and orientation of Pyrazole N-Demethyl Sildenafil within the active sites of various enzymes. While sildenafil's interaction with PDE5 is well-documented, docking studies can reveal how the absence of the N-methyl group on the pyrazole ring affects binding to this primary target. jst.go.jp Furthermore, docking can be used to explore interactions with other potential targets. For instance, studies on similar pyrazole-containing compounds have used docking software like AutoDock Vina to investigate binding to enzymes such as cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). ceon.rsnih.gov Similar methodologies could be applied to this compound to screen for off-target interactions or novel therapeutic targets. Docking studies have also been used to investigate the binding of sildenafil to aromatase, suggesting a potential role in breast cancer therapy that could be explored for its analogues. researchgate.net

Molecular Dynamics (MD) Simulations: Following initial docking, MD simulations can provide a dynamic view of the ligand-receptor complex over time. These simulations can assess the stability of the predicted binding pose, map key hydrogen bonds and hydrophobic interactions, and calculate binding free energies. This would offer a more realistic understanding of how this compound behaves in a biological environment compared to static docking models.

Quantitative Structure-Activity Relationship (QSAR): As more analogues of this compound are synthesized and tested, 3D-QSAR studies can be developed. scholarsportal.info These models correlate the three-dimensional properties of the molecules with their biological activity, providing predictive models that can guide the design of new derivatives with enhanced potency or selectivity. scholarsportal.info

Exploration of Novel Therapeutic Applications Beyond PDE5 Inhibition

While its structural similarity to sildenafil implies activity as a PDE5 inhibitor, the unique structure of this compound warrants investigation into other therapeutic areas. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.govacs.orgd-nb.info

Anti-parasitic Activity: A significant area for future research is its potential as an anti-parasitic agent. Initial in vitro screening has shown that this compound exhibits inhibitory activity against Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), a validated drug target for treating African trypanosomiasis (sleeping sickness). medchemexpress.commedchemexpress.com In one study, the compound showed 16% inhibition of TbrPDEB1 at a concentration of 100 µM. medchemexpress.com This preliminary finding is a strong rationale for further exploration, including dose-response studies to determine its potency (IC50) and medicinal chemistry efforts to optimize its structure for enhanced anti-trypanosomal activity.

Oncology: PDE5 inhibitors are being investigated as adjunct therapies in oncology, with potential mechanisms including the enhancement of blood flow to tumors and direct anti-tumor effects. researchgate.nethoumanmd.com Given that many pyrazole derivatives exhibit anticancer properties, often by inhibiting protein kinases like EGFR, this compound could be screened against various cancer cell lines. nih.gov

Other Inflammatory and Vascular Conditions: Sildenafil itself has been repurposed for conditions like pulmonary arterial hypertension (PAH). mdpi.com Research into sildenafil analogues has also been conducted for their effects on both corpus cavernosum and aorta tissues, indicating broader potential applications in vascular smooth muscle relaxation. acs.org Future studies could assess this compound in models of PAH, Raynaud's phenomenon, or other diseases characterized by vascular dysregulation. houmanmd.com

Development of Highly Sensitive and Specific Analytical Methods

The ability to accurately quantify this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. The development of robust analytical methods is a key research direction. Numerous methods have been established for sildenafil and its major metabolite, N-desmethyl sildenafil, which can be adapted and optimized for this compound. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this type of analysis due to its high sensitivity and specificity. shimadzu.commdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for bioanalytical applications. shimadzu.com Future work will involve optimizing chromatographic conditions (column type, mobile phase) for ideal separation and developing specific multiple reaction monitoring (MRM) transitions for unambiguous detection. The use of a deuterated internal standard, such as this compound-d3, is critical for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation. vulcanchem.compharmaffiliates.comscbt.com The goal is to develop methods with low limits of quantification (LOQ), ideally in the sub-ng/mL range, to accurately characterize the compound's pharmacokinetic profile in biological fluids like plasma and urine. vulcanchem.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) can also be employed. researchgate.net HRMS provides highly accurate mass measurements, which is useful for structural confirmation and identifying unknown metabolites of this compound during metabolism studies.

The table below summarizes existing methods for related compounds that could serve as a basis for developing methods specific to this compound.

| Analytical Technique | Analyte(s) | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference(s) |

| LC-MS/MS | Sildenafil Metabolites | Biological Samples (e.g., plasma) | LOD as low as 0.1 ng/mL | vulcanchem.com |

| LC-QTOF-MS/MS | Sildenafil, Tadalafil | Energy Drinks, Water, Sludge | LOD: 0.16 ng/g (Sildenafil) | researchgate.net |

| GC-MS/MS | Sildenafil and Analogues | Dietary Supplements | Not specified | sciforschenonline.org |

| HPLC-UV | Sildenafil | Human Plasma | LOQ: 10 ng/mL | nih.gov |

| Capillary Electrophoresis-MS/MS | Sildenafil | Not specified | LOD: 14 ng/mL | sciforschenonline.org |

Comprehensive Safety and Efficacy Studies in Relevant Biological Models

Before any potential therapeutic application can be considered, a thorough evaluation of the safety and efficacy of this compound is required using relevant biological models.

In Vitro Efficacy Studies: The primary efficacy of this compound as a PDE5 inhibitor needs to be quantified. This involves enzymatic assays to determine its half-maximal inhibitory concentration (IC50) against PDE5. tuwien.ac.atnih.gov For comparison and to assess selectivity, its activity should also be tested against other PDE isoenzymes (e.g., PDE1, PDE6). jst.go.jp Functional studies in isolated tissues, such as rabbit corpus cavernosum or aorta, can be used to measure its ability to induce or potentiate smooth muscle relaxation, providing key parameters like pEC50 and Emax. acs.orgtuwien.ac.atnih.gov These studies have been foundational in characterizing other sildenafil analogues. tuwien.ac.atacs.org

The table below shows representative in vitro data for sildenafil analogues, illustrating the types of endpoints that would be critical to measure for this compound.

| Compound Type | Biological Model | Measured Parameter | Finding | Reference(s) |

| Sildenafil Analogues | Human Platelets (PDE5 activity) | IC50 | Values in the nanomolar range, similar to sildenafil | tuwien.ac.atacs.org |

| Sildenafil Analogues | Rabbit Corpus Cavernosum | pEC50 (Relaxation) | Some analogues as potent as sildenafil | tuwien.ac.atnih.gov |

| N-Desmethylsildenafil | In vitro PDE5 assay | Inhibitory Activity | ~50% of the activity of sildenafil | nih.gov |

| This compound | Trypanosoma brucei PDEB1 | % Inhibition | 16% inhibition at 100 µM | medchemexpress.commedchemexpress.com |

In Vivo Studies: Following promising in vitro results, studies in animal models are necessary. These would establish the pharmacokinetic profile (absorption, distribution, metabolism, excretion) and assess efficacy in disease-specific models (e.g., models of erectile dysfunction, pulmonary hypertension, or trypanosomiasis). jst.go.jpresearchgate.net Preliminary safety would also be evaluated by observing for any adverse effects and conducting initial toxicological screens.

Investigation of Chiral Properties and Enantioselective Synthesis

The role of stereochemistry in drug activity is a fundamental aspect of medicinal chemistry. While the reported structure of this compound is achiral, the synthesis of chiral derivatives represents a significant future research direction. nih.gov Introducing chiral centers into the molecule could lead to enantiomers with different pharmacological profiles, potentially improving potency, selectivity, or metabolic stability.

Enantioselective Synthesis: Research into the asymmetric synthesis of pyrazole-containing molecules has advanced significantly. acs.org Methods combining transition metal catalysis and organocatalysis have been successfully used to create chiral pyrano-annulated pyrazoles with excellent enantioselectivity (e.g., up to 97% enantiomeric excess). d-nb.info Such sequential catalytic strategies could be adapted to synthesize chiral analogues of this compound. For example, asymmetric aza-Michael reactions have been developed to produce chiral N-alkyl pyrazoles, a reaction class that could be relevant for creating novel derivatives. acs.org

Future work in this area would involve:

Designing chiral analogues of this compound by modifying its propyl or ethoxy side chains or by functionalizing the pyrazole ring.

Developing and optimizing enantioselective synthetic routes to produce single enantiomers.

Evaluating the separated enantiomers in biological assays to determine if one provides a stereospecific advantage, a process known as chiral switching.

This exploration of chirality could unlock new therapeutic potential and lead to the development of second-generation compounds with superior properties.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting Pyrazole N-Demethyl Sildenafil in complex matrices like biological fluids or beverages?

- Methodological Answer : Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) is validated for quantification. Use multiple reaction monitoring (MRM) for specificity, with a linear range of 50–500 ng/mL and detection limits of 15 ng/mL . Calibration should include internal standards (e.g., deuterated analogs) to account for matrix effects.

Q. What synthetic strategies are effective for preparing this compound or its analogs?

- Methodological Answer : Utilize arylhydrazononitriles as precursors to form the pyrazole core. For example, react pyrazole intermediates with dimethylformamide dimethyl acetal (DMFDMA) to generate enamines, followed by cyclization under acidic conditions (e.g., AcOH/NH₄OAc) to yield pyrazolo[4,3-d]pyrimidine derivatives . Polymer-supported reagents (e.g., cyanide sources) can minimize purification steps and improve yield .

Q. How does N-demethylation of the pyrazole ring in sildenafil influence its metabolic profile?

- Methodological Answer : N-demethylation is a primary metabolic pathway mediated by cytochrome P450 enzymes. Use in vitro hepatic microsomal assays or in vivo models (e.g., humanized mice) to track metabolites via UPLC-MS/MS. Compare pharmacokinetic parameters (e.g., half-life, clearance) between sildenafil and this compound to assess bioactivity retention .

Advanced Research Questions

Q. How does the fusion of the pyrazole ring in this compound affect its tautomeric equilibrium and intramolecular interactions?

- Methodological Answer : Perform quantum-chemical calculations (e.g., DFT at B3LYP/6-311++G(d,p) level) to evaluate tautomer stability. Compare energy differences between keto-enol forms and assess hydrogen-bonding patterns. The methylated pyrrole nitrogen in the pyrazole ring reduces tautomeric diversity but stabilizes specific conformations via steric and electronic effects .

Q. What statistical frameworks are suitable for analyzing pharmacokinetic interactions between this compound and co-administered drugs?

- Methodological Answer : Apply mixed-effects ANOVA on log-transformed pharmacokinetic parameters (e.g., Cmax, AUC) from crossover studies. Use 90% confidence intervals for geometric mean ratios to assess equivalence. Incorporate subject-specific random effects to account for inter-individual variability .

Q. How can synthetic routes for this compound be optimized to minimize byproducts and improve scalability?

- Methodological Answer : Screen solvent systems (e.g., ethanol vs. acetonitrile) and reaction sequences to control regioselectivity. For example, reversing the addition order of methylhydrazine in ethanol reduces alkylation byproducts from 5:4 to >95% purity. Employ design of experiments (DoE) to optimize temperature, stoichiometry, and catalyst loading .

Q. What experimental models are appropriate for evaluating the tissue-specific toxicity of this compound?

- Methodological Answer : Use streptozotocin (STZ)-induced diabetic rodent models to assess histopathological changes in heart, liver, and kidney tissues. Apply hematoxylin-eosin staining and immunohistochemistry to quantify fibrosis, inflammation, or apoptosis. Dose-response studies should align with human-equivalent exposures (e.g., 25–100 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.